molecular formula C22H15F2N7O2 B2843137 4-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1020488-18-9

4-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No. B2843137
CAS RN: 1020488-18-9
M. Wt: 447.406
InChI Key: WPUMLOPGGNSVAN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups, including a pyrazole, a pyrimidine, and two fluorophenyl groups. These types of compounds are often used in medicinal chemistry due to their diverse chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyrimidine rings, as well as the fluorophenyl groups. The presence of nitrogen in the rings would likely result in the formation of hydrogen bonds, which could influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its polarity, which could affect its solubility in different solvents .

Scientific Research Applications

The molecular structure consists of a benzohydrazide moiety, which has demonstrated versatility in drug discovery due to its potential pharmacological activities . Further studies could explore its interactions with other molecules and potential binding sites.

Pharmacological Applications

The N-acylhydrazone moiety, present in this compound, exhibits diverse pharmacological properties. Some notable applications include:

Synthetic Chemistry

Understanding the synthetic pathways for this compound is crucial. Researchers have successfully synthesized related fluorinated pyrazoles, such as 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, via two-step reactions . Investigating alternative synthetic routes and optimizing yields could enhance its accessibility.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being used as a drug, it could interact with specific receptors or enzymes in the body. The presence of the fluorine atoms could enhance its ability to bind to these targets .

Safety and Hazards

The safety and hazards of this compound would depend on factors such as its reactivity and toxicity. The presence of the fluorine atoms could potentially make it more hazardous, as fluorine-containing compounds can be highly reactive .

Future Directions

Future research on this compound could involve further exploration of its potential uses, such as in medicinal chemistry. Additionally, researchers could investigate ways to optimize its synthesis and improve its safety profile .

properties

IUPAC Name

4-fluoro-N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N7O2/c1-12-10-18(26-20(32)13-2-4-14(23)5-3-13)31(29-12)22-27-19-17(21(33)28-22)11-25-30(19)16-8-6-15(24)7-9-16/h2-11H,1H3,(H,26,32)(H,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUMLOPGGNSVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)F)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

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